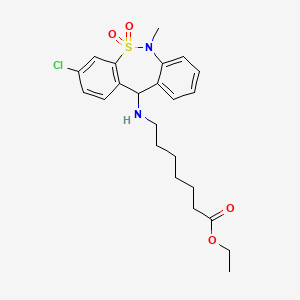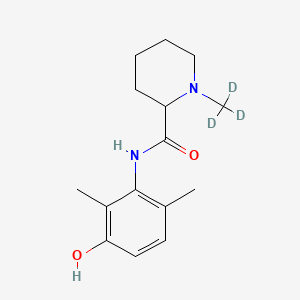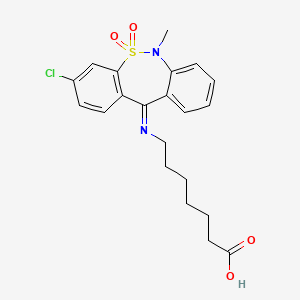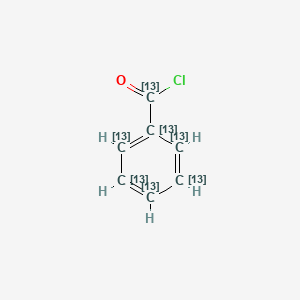
5,6,7,8-Tetrahydroisoquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydroisoquinolin-4-amine is a tetrahydrogenated isoquinoline derivative . It is a useful research chemical .
Synthesis Analysis
In a study, new 5,6,7,8-tetrahydroisoquinolines were synthesized based on 4-(N,N-dimethylamino)phenyl moiety as expected anticancer and/or antioxidant agents. The structure of all synthesized compounds were confirmed by spectral data (FT-IR, 1H NMR, 13C NMR) and elemental analysis .Molecular Structure Analysis
The molecular weight of 5,6,7,8-tetrahydroisoquinolin-4-amine hydrochloride is 184.67 . The molecular formula of 5,6,7,8-Tetrahydroisoquinoline is C9H11N .Chemical Reactions Analysis
As a secondary amine, tetrahydroisoquinoline has weakly basic properties and forms salts with strong acids. It can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline .Wissenschaftliche Forschungsanwendungen
Neuroprotective, Antiaddictive, and Antidepressant-Like Activity
The compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), closely related to 5,6,7,8-Tetrahydroisoquinolin-4-amine, demonstrates significant neuroprotective, antiaddictive, and antidepressant properties in animal models of central nervous system disorders. Its therapeutic effects may be coupled with gentle activation of the monoaminergic system, MAO inhibition, and reduction of the glutamate system activity in the brain, suggesting potential applications in treating neurodegenerative diseases, depression, and addiction (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Anticancer and Antimicrobial Applications
Tetrahydroisoquinolines, including compounds structurally related to 5,6,7,8-Tetrahydroisoquinolin-4-amine, have been recognized for their therapeutic potentials in various fields including anticancer and antimicrobial activities. The US FDA approval of trabectedin, a compound with a core tetrahydroisoquinoline structure, for the treatment of soft tissue sarcomas highlights the anticancer potential of this class. Additionally, these compounds have shown promise against infectious diseases such as malaria, tuberculosis, and HIV-infection, indicating a broad spectrum of potential therapeutic applications (Singh & Shah, 2017).
Role in Learning and Memory
The 5-HT(6) receptor antagonists, which can be derived from tetrahydroisoquinoline compounds, have been implicated in the treatment of learning and memory disorders. Studies have shown that these antagonists can improve retention performance, suggesting a potential role in cognitive enhancement and the treatment of disorders like Alzheimer's disease (Russell & Dias, 2002).
Synthetic Applications
The control of regiochemistry in radical cyclizations involving tetrahydroisoquinolines provides a powerful tool in organic synthesis for constructing physiologically active compounds. These cyclizations have been applied in the synthesis of therapeutically important materials, demonstrating the compound's significance not only in drug development but also in broader synthetic applications (Ishibashi & Tamura, 2004).
Safety and Hazards
The safety information for 5,6,7,8-tetrahydroisoquinolin-4-amine hydrochloride includes several hazard statements such as H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydroisoquinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h5-6H,1-4,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLLAYNWGJBGSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=NC=C2C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654689 |
Source


|
| Record name | 5,6,7,8-Tetrahydroisoquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroisoquinolin-4-amine | |
CAS RN |
130831-67-3 |
Source


|
| Record name | 5,6,7,8-Tetrahydroisoquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydroisoquinolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-Methoxybenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B584744.png)






![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B584761.png)

